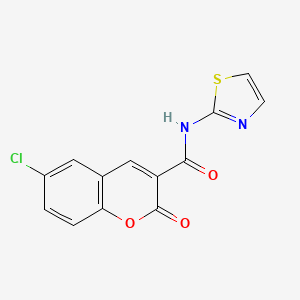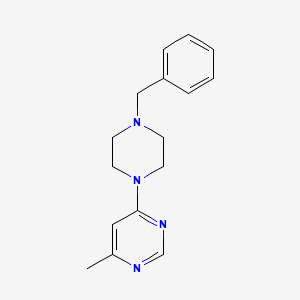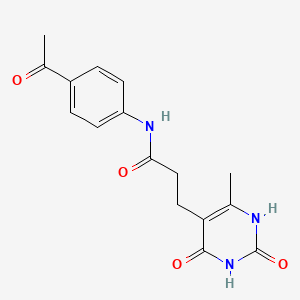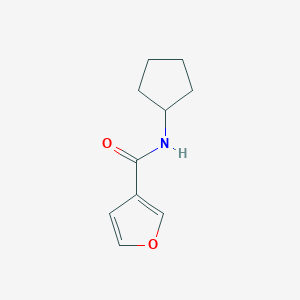![molecular formula C11H14ClN3O B6531389 8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1541301-34-1](/img/structure/B6531389.png)
8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
The synthesis of 8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification steps.
Chemical Reactions Analysis
8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesFor example, derivatives of this compound have been investigated for their inhibitory effects on specific enzymes and receptors . In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target .
Comparison with Similar Compounds
8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol can be compared with other similar compounds such as 8-oxabicyclo[3.2.1]octan-3-ol and 2-oxa-1-azabicyclo[3.2.0]heptanes. These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique bicyclic structure of this compound sets it apart, providing distinct chemical and biological properties .
Properties
IUPAC Name |
8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-7-5-13-11(14-6-7)15-8-1-2-9(15)4-10(16)3-8/h5-6,8-10,16H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKFFKUTMOHIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC=C(C=N3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6531313.png)

![2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6531320.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531335.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531342.png)
![ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate](/img/structure/B6531361.png)
![N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B6531375.png)
![3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6531379.png)


![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6531405.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6531420.png)
